molecular formula C11H6ClN3O3 B1310643 4-Chloro-7-methoxy-6-nitroquinoline-3-carbonitrile CAS No. 214470-33-4

4-Chloro-7-methoxy-6-nitroquinoline-3-carbonitrile

Cat. No. B1310643
M. Wt: 263.63 g/mol
InChI Key: JTNOADATUOSXCU-UHFFFAOYSA-N
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Description

The compound "4-Chloro-7-methoxy-6-nitroquinoline-3-carbonitrile" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse range of biological activities and applications in various fields such as medicinal chemistry and material sciences. The presence of substituents like chloro, methoxy, nitro, and carbonitrile groups can significantly alter the chemical and physical properties of the quinoline core, potentially leading to novel compounds with unique characteristics and applications.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions that introduce various functional groups to the quinoline core. For instance, the synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile involves a Vilsmeier–Haack chlorination starting from a dihydropyridine precursor . Similarly, the synthesis of 3-aryl-6-methoxy-2-oxoquinoline-4-carbonitriles includes a ring closure reaction followed by regioselective hydrolysis and conversion using toluenesulfinates as catalysts . These methods highlight the complexity and creativity in the synthesis of quinoline derivatives, which may be applicable to the synthesis of "4-Chloro-7-methoxy-6-nitroquinoline-3-carbonitrile".

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often characterized using techniques such as X-ray crystallography, IR, NMR, and electronic spectroscopy. For example, the solid-state structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was analyzed using X-ray analysis, revealing the presence of hydrogen bonds and π-π stacking interactions . These interactions can influence the stability and packing of molecules in the solid state, which is crucial for understanding the material properties of the compound.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The reactivity of 6-methylchromone-3-carbonitrile towards nucleophilic reagents, for example, leads to the formation of a variety of heterocyclic systems . Similarly, the reaction of nitroquinoline with potassium cyanide results in the introduction of a cyano group and the replacement of the nitro group with a methoxyl group . These reactions demonstrate the potential transformations that "4-Chloro-7-methoxy-6-nitroquinoline-3-carbonitrile" could undergo under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The optical properties of these compounds, such as absorption and fluorescence, are of particular interest. For instance, the absorption and fluorescence maxima of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were observed at 290 nm and 480 nm, respectively, and the effects of solvents on the emission spectra were investigated . The electronic properties, including electrostatic surface potential, charge analysis, and frontier molecular orbital analysis, are also studied to understand the behavior of these molecules . These properties are essential for applications in fluorescence imaging and as sensors, and they provide insight into how "4-Chloro-7-methoxy-6-nitroquinoline-3-carbonitrile" might behave under various conditions.

Scientific Research Applications

Synthesis and Chemical Transformations

4-Chloro-7-methoxy-6-nitroquinoline-3-carbonitrile is instrumental in synthesizing various quinoline derivatives. For instance, it acts as a precursor in the synthesis of complex quinoline-based compounds through multi-step reactions involving cyclization, nitrification, and chlorination processes. These reactions highlight the compound's role in creating structurally diverse molecules, which can be tailored for specific applications ranging from fluorescent dyes to potential pharmacologically active agents (Zhao, Lei, & Guo, 2017).

Optoelectronic and Fluorescent Properties

Significant research has focused on exploring the optoelectronic and fluorescent properties of derivatives of 4-Chloro-7-methoxy-6-nitroquinoline-3-carbonitrile. These derivatives are synthesized to serve as green fluorescent dyes, offering potential applications in bioimaging and organic light-emitting diodes (OLEDs). The specific conditions under which these compounds are synthesized, including the solvent type and pH levels, play a crucial role in determining their optical properties, such as absorption and emission spectra (Enoua, Uray, & Stadlbauer, 2012).

Corrosion Inhibition

The quinoline derivatives synthesized from 4-Chloro-7-methoxy-6-nitroquinoline-3-carbonitrile have been studied for their corrosion inhibition properties. These compounds exhibit significant efficiency in protecting metals against corrosion, particularly in acidic environments. Their effectiveness is attributed to their ability to form a protective layer on the metal surface, thus preventing corrosive substances from reacting with the metal. This application is crucial in industries where metal durability and longevity are of paramount importance (Verma, Quraishi, Olasunkanmi, & Ebenso, 2015).

Charge Transport Properties

Research into the charge transport properties of hydroquinoline derivatives, including those derived from 4-Chloro-7-methoxy-6-nitroquinoline-3-carbonitrile, has revealed their potential in electronic and optoelectronic applications. These studies focus on understanding how structural modifications to the quinoline nucleus can impact its electronic properties, thereby influencing the efficiency of charge transport within molecular electronics. The findings from these studies contribute to the development of more efficient electronic materials and devices (Irfan et al., 2020).

Safety And Hazards

The compound is labeled with the signal word "Warning" . It has several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

properties

IUPAC Name

4-chloro-7-methoxy-6-nitroquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3O3/c1-18-10-3-8-7(2-9(10)15(16)17)11(12)6(4-13)5-14-8/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNOADATUOSXCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CC(=C2Cl)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00456705
Record name 4-Chloro-7-methoxy-6-nitroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-7-methoxy-6-nitroquinoline-3-carbonitrile

CAS RN

214470-33-4
Record name 4-Chloro-7-methoxy-6-nitroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5.3 g (21.6 mmol) of 1,4-dihydro-7-methoxy-6-nitro-4-oxo-quinoline-3-carbonitrile and 9 g (43.2 mmol) of phosphorous pentachloride was heated at 165° C. for 2 hours. The mixture was diluted with hexanes and the solid was collected. The solid was dissolved in 700 ml ethyl acetate and washed with cold dilute sodium hydroxide solution. The solution was dried over magnesium sulfate and filtered through a pad of silica gel giving 5.2 g of 4-chloro-7-methoxy-6-nitro-quinoline-3-carbonitrile as a tan solid.
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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